CID 21860730
Overview
Description
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl is a chemical compound with the molecular formula C10H19N2O3. It is characterized by its unique structure, which includes a piperidine ring substituted with amino, carboxy, and oxidanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Substituents: The amino, carboxy, and oxidanyl groups are introduced through a series of substitution reactions. These reactions often require specific reagents and conditions to ensure the correct stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl can undergo various types of chemical reactions, including:
Oxidation: The oxidanyl group can participate in oxidation reactions, leading to the formation of different oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The amino and carboxy groups can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .
Scientific Research Applications
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects. The exact pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]hydroxyl: Similar in structure but with a hydroxyl group instead of an oxidanyl group.
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]methyl: Contains a methyl group instead of an oxidanyl group.
Uniqueness
[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl is unique due to its specific combination of functional groups and stereochemistry.
Properties
InChI |
InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14)/t6-,7-/m0/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLWKMCEFYZLTC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]([C@H](C(N1[O])(C)C)C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618936 | |
Record name | [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691364-98-4 | |
Record name | [(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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